molecular formula C9H12O B14665608 6-exo-Vinyl-5-endo-norbornenol CAS No. 37165-53-0

6-exo-Vinyl-5-endo-norbornenol

Cat. No.: B14665608
CAS No.: 37165-53-0
M. Wt: 136.19 g/mol
InChI Key: YZIBFCLJXJRCHE-UHFFFAOYSA-N
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Description

6-exo-Vinyl-5-endo-norbornenol is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic alcohol with a vinyl group and a norbornene structure. This compound is known for its unique stereochemistry and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-exo-Vinyl-5-endo-norbornenol typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product. The exo and endo products are diastereomers, and the reaction can be controlled to favor the formation of the exo product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-exo-Vinyl-5-endo-norbornenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted norbornenol derivatives.

Scientific Research Applications

6-exo-Vinyl-5-endo-norbornenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-exo-Vinyl-5-endo-norbornenol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and interactions with other molecules. The vinyl group and hydroxyl group play crucial roles in its chemical behavior, enabling it to undergo various transformations.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: A similar compound with a norbornene structure but lacking the vinyl group.

    Norbornene: A simpler bicyclic compound without the hydroxyl and vinyl groups.

Uniqueness

6-exo-Vinyl-5-endo-norbornenol is unique due to its combination of a vinyl group and a hydroxyl group on a norbornene framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

37165-53-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-ethenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C9H12O/c1-2-9(10)6-7-3-4-8(9)5-7/h2-4,7-8,10H,1,5-6H2

InChI Key

YZIBFCLJXJRCHE-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CC2CC1C=C2)O

Origin of Product

United States

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